molecular formula C15H20INO4 B12283264 3-(Boc-amino)-4-(4-iodophenyl)butyric Acid

3-(Boc-amino)-4-(4-iodophenyl)butyric Acid

Cat. No.: B12283264
M. Wt: 405.23 g/mol
InChI Key: QEKSTALXWONXOD-UHFFFAOYSA-N
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Description

3-(Boc-amino)-4-(4-iodophenyl)butyric Acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and an iodophenyl group attached to a butyric acid backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4-(4-iodophenyl)butyric Acid typically involves multiple steps, starting from commercially available precursorsThe final step usually involves the formation of the butyric acid backbone through a series of coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-4-(4-iodophenyl)butyric Acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the iodophenyl group or other parts of the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the iodophenyl moiety .

Scientific Research Applications

3-(Boc-amino)-4-(4-iodophenyl)butyric Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-(4-iodophenyl)butyric Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical reactions. The iodophenyl group can also interact with hydrophobic pockets in proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Boc-amino)-4-(4-bromophenyl)butyric Acid
  • 3-(Boc-amino)-4-(4-chlorophenyl)butyric Acid
  • 3-(Boc-amino)-4-(4-fluorophenyl)butyric Acid

Uniqueness

Compared to its analogs, 3-(Boc-amino)-4-(4-iodophenyl)butyric Acid is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions, such as halogen bonding and oxidative addition. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry .

Properties

IUPAC Name

4-(4-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20INO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKSTALXWONXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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